molecular formula C10H6BrF3N2 B1409421 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine CAS No. 1858241-88-9

5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B1409421
CAS No.: 1858241-88-9
M. Wt: 291.07 g/mol
InChI Key: SILZBVQCAZDYBW-UHFFFAOYSA-N
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Description

5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a pyrrole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Pyrrole Substitution: The pyrrole ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyrrole derivative with the brominated pyridine compound.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The pyrrole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules in organic synthesis.

    Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of biological targets.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

    Agriculture: It may be explored for use in agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrole and pyridine rings can participate in hydrogen bonding and π-π interactions with the target.

Comparison with Similar Compounds

  • 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • 5-bromo-2-(1H-pyrrol-1-yl)pyrimidine
  • 5-bromo-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridine

Uniqueness: The presence of the trifluoromethyl group in 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine distinguishes it from other similar compounds

Properties

IUPAC Name

5-bromo-2-pyrrol-1-yl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-7-5-8(10(12,13)14)9(15-6-7)16-3-1-2-4-16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILZBVQCAZDYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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